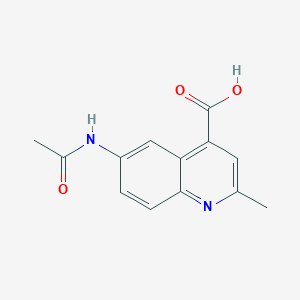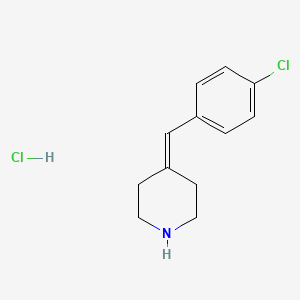
5-(2-Amino-1,3-thiazol-4-yl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminothiazol-4-yl)quinolin-8-ol is a heterocyclic compound that combines the structural features of quinoline and thiazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)quinolin-8-ol typically involves the reaction of 2-aminothiazole with 8-hydroxyquinoline under specific conditions. One common method includes the use of a condensation reaction where the amino group of 2-aminothiazole reacts with the hydroxyl group of 8-hydroxyquinoline in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminothiazol-4-yl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of aminothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and thiazole derivatives, which can be further utilized in medicinal chemistry and other applications .
Applications De Recherche Scientifique
5-(2-Aminothiazol-4-yl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 5-(2-Aminothiazol-4-yl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
8-Hydroxyquinoline: Shares the quinoline structure and has similar applications in medicinal chemistry.
Uniqueness
5-(2-Aminothiazol-4-yl)quinolin-8-ol is unique due to its combined structural features of quinoline and thiazole, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
679390-92-2 |
|---|---|
Formule moléculaire |
C12H9N3OS |
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
5-(2-amino-1,3-thiazol-4-yl)quinolin-8-ol |
InChI |
InChI=1S/C12H9N3OS/c13-12-15-9(6-17-12)7-3-4-10(16)11-8(7)2-1-5-14-11/h1-6,16H,(H2,13,15) |
Clé InChI |
OOZIECFKCMGKKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)O)C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine](/img/structure/B11867631.png)
![4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11867638.png)
![1,6-Dichlorobenzo[C][1,8]naphthyridine](/img/structure/B11867644.png)







![2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine](/img/structure/B11867686.png)

![4-Ethoxy-8-methoxyfuro[2,3-B]quinoline](/img/structure/B11867693.png)
